molecular formula C22H25N3O2S B2506704 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235700-16-9

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2506704
CAS No.: 1235700-16-9
M. Wt: 395.52
InChI Key: CGBBXBYIAYMMJX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure features a nicotinamide core, a motif shared with various bioactive molecules, including inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cellular metabolism and a target for potential therapeutic intervention . The compound also incorporates a piperidine methyl group and a cinnamamide moiety. Cinnamamide derivatives are known to be explored for their diverse pharmacological properties, suggesting this compound may have utility as a key intermediate or a potential inhibitor in biochemical pathways . Researchers can leverage this reagent as a chemical probe to investigate enzyme function, structure-activity relationships (SAR), and signaling pathways relevant to metabolic disorders and oncology. The structural components of this molecule, including the methylthio group on the pyridine ring, are often critical for conferring selectivity and potency in target binding, making it a valuable tool for hit-to-lead optimization campaigns . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-28-21-19(8-5-13-23-21)22(27)25-14-11-18(12-15-25)16-24-20(26)10-9-17-6-3-2-4-7-17/h2-10,13,18H,11-12,14-16H2,1H3,(H,24,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBBXBYIAYMMJX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced via a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with the piperidine derivative.

    Attachment of the Methylthio Group: The methylthio group is added through a thiolation reaction, often using methylthiol as the reagent.

    Formation of the Cinnamamide Moiety: The final step involves the formation of the cinnamamide moiety through an amide coupling reaction between the piperidine derivative and cinnamic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methylthio group.

Scientific Research Applications

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Based Amides

Compound Name (CAS/Identifier) Core Structure Amide Type Key Substituents Molecular Weight Molecular Formula
Target Compound Piperidine Cinnamamide 2-(methylthio)nicotinoyl, methylene bridge ~395 (estimated) C₂₂H₂₄N₄O₂S (estimated)
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide Piperidine Cinnamamide Cyclopropylsulfonyl 348.5 C₁₈H₂₄N₂O₃S
2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide Piperidine Acetamide Cyclopentylthio, nicotinoyl - C₂₀H₂₇N₃O₂S
N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]nicotinamide Piperidine Nicotinamide 2-Methoxyethyl, pyridin-2-ylethyl - C₂₁H₂₈N₄O₂
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine Acetamide Trifluoromethylbiphenyl, difluorophenethyl 718.80 C₄₀H₃₉F₅N₄O₃

Key Observations :

  • Amide Type : The target compound’s cinnamamide group (α,β-unsaturated) contrasts with acetamide () or nicotinamide () analogs. This system may enhance electrophilic reactivity or conjugation with biological targets.
  • Substituent Effects: The methylthio group on the nicotinoyl ring (target) differs from the cyclopropylsulfonyl group in . Nicotinoyl vs. Biphenyl: Goxalapladib () features a bulky trifluoromethylbiphenyl group, likely enhancing lipophilicity and plasma protein binding compared to the target’s smaller nicotinoyl group .

Pharmacological Implications

Inferences for Target Compound :

  • The methylthio group in the target compound could modulate electron density in the nicotinoyl ring, influencing interactions with enzymes like kinases or oxidoreductases.
  • Compared to Goxalapladib’s naphthyridine core (), the target’s piperidine-cinnamamide structure may prioritize selectivity for different inflammatory pathways.

Physicochemical Properties

  • Lipophilicity : The target’s cinnamamide and methylthio groups likely confer moderate lipophilicity (estimated LogP ~3.5), lower than Goxalapladib (LogP ~7.5 due to trifluoromethyl and biphenyl groups) .
  • Solubility : The absence of polar sulfonyl or methoxy groups (cf. ) may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a methylthio group, and a cinnamamide moiety, which contributes to its pharmacological profile. The presence of the methylthio group enhances reactivity and potential interactions with biological targets, while the cinnamamide structure is known for its role in various therapeutic applications.

Molecular Formula : C₁₉H₁₈N₄O₂S
Molecular Weight : 394.5 g/mol
CAS Number : 1235700-16-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, including:

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It may bind to receptors that regulate neurotransmission or other cellular functions.

Biological Activity and Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antioxidant Activity : Similar compounds have shown activation of the Nrf2/ARE pathway, leading to increased expression of antioxidant genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC) in hepatocytes. This suggests that this compound may also exhibit protective effects against oxidative stress .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that related compounds do not exhibit significant toxicity at effective concentrations, suggesting a favorable safety profile for further development .
  • Potential Therapeutic Applications :
    • Cancer Treatment : The structural components suggest that this compound may have anticancer properties, similar to other cinnamamide derivatives that have been explored for their ability to inhibit tumor growth.
    • Neuropharmacology : Given its potential interactions with neurotransmitter systems, it could be investigated for applications in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
Antioxidant ActivityActivation of Nrf2/ARE pathway
CytotoxicityLow toxicity observed in cell assays
Therapeutic PotentialAnticancer and neuroprotective applications

Case Study 1: Antioxidant Effects

A study on substituted N-phenyl cinnamamide derivatives revealed significant antioxidant activity through the activation of the Nrf2 pathway, leading to increased levels of endogenous antioxidants like glutathione. This suggests that this compound could similarly enhance cellular defenses against oxidative damage.

Case Study 2: Cancer Cell Line Studies

In vitro studies on related compounds indicated promising results in inhibiting cancer cell proliferation. These findings warrant further exploration into the specific effects of this compound on different cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide, and how are reaction conditions optimized?

The synthesis involves three key steps:

  • Piperidine core preparation : Reduction or cyclization methods are used to form the piperidine ring. For example, pyridine derivatives can be reduced catalytically (H₂/Pd) or via borohydride-mediated reactions.
  • Nicotinoyl group introduction : The methylthio-nicotinoyl moiety is introduced via acylation with activated nicotinic acid derivatives (e.g., using EDCI or DCC as coupling agents in dichloromethane at 0–25°C) .
  • Cinnamamide coupling : The cinnamamide group is attached via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine to minimize hydrolysis.
    Optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., –20°C for sensitive acylation steps), and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR confirms proton environments and carbon骨架. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and cinnamamide olefin protons (δ ~6.5–7.5 ppm) are diagnostic .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated vs. observed).
  • X-ray crystallography : Resolves 3D conformation, particularly for stereochemical assignments in the piperidine ring and cinnamamide geometry .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., MCF7, HeLa) to determine IC₅₀ values. Positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM) are essential .
  • Enzyme inhibition screens : Fluorescence-based assays (e.g., kinase or protease activity) with recombinant enzymes. For example, nicotinoyl-containing analogs show nanomolar inhibition of tyrosine kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example, conflicting MAO-A/MAO-B inhibition data may arise from assay conditions (pH, cofactors) .
  • Structural docking : Use molecular modeling (AutoDock, Schrödinger) to predict binding modes. The methylthio group may sterically hinder interactions in certain enzyme pockets, explaining variability .
  • Statistical validation : Apply multivariate analysis to account for batch-to-batch purity differences (>95% purity required via HPLC) .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Reagent optimization : Replace EDCI with HATU or T3P for higher coupling efficiency (yield improvement from 40% to >70%) .
  • Solvent effects : Switch from DCM to THF or DMF to enhance nucleophilicity of the piperidinyl intermediate.
  • In situ activation : Pre-activate the cinnamic acid with CDI (1,1′-carbonyldiimidazole) before coupling to minimize side reactions .

Q. How do structural modifications (e.g., replacing cinnamamide with sulfonamide) impact biological activity?

  • Case study : Replacing cinnamamide with phenylethanesulfonamide (as in ) reduces cytotoxicity (IC₅₀ increases from 12 µM to 20 µM in MCF7 cells) but enhances metabolic stability (t½ from 2h to 6h in liver microsomes) .
  • Rationale : The sulfonamide’s electronegativity alters binding to hydrophobic enzyme pockets, while cinnamamide’s conjugated system improves π-π stacking with aromatic residues .

Methodological Recommendations

  • Contradiction resolution : Always cross-validate enzyme inhibition data with orthogonal assays (e.g., SPR for binding affinity alongside fluorescence assays) .
  • Synthetic scalability : Use continuous flow reactors for large-scale acylation steps to maintain reproducibility and reduce reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.